OC1(CCNCC1)c2ccc(Br)cc2
. The InChI key for this compound is QNLXJYQUWCNYBH-UHFFFAOYSA-N
.
4-(4-Bromophenyl)piperidin-4-ol is an organic compound with the molecular formula . This compound is notable for its role in pharmaceutical chemistry, particularly as a precursor in the synthesis of various therapeutic agents. It is classified as a piperidine derivative, which is a category of compounds known for their diverse biological activities.
The compound can be sourced from reactions involving 4-bromobenzaldehyde and piperidine, making it a significant intermediate in medicinal chemistry. It is classified under piperidin-4-ol derivatives, which are characterized by a piperidine ring with hydroxyl and bromophenyl substituents.
The synthesis of 4-(4-Bromophenyl)piperidin-4-ol typically involves several steps:
The molecular structure of 4-(4-Bromophenyl)piperidin-4-ol features:
Key structural data includes:
4-(4-Bromophenyl)piperidin-4-ol can undergo various chemical reactions:
The reactions yield various derivatives such as hydroxylated compounds and substituted piperidines.
The mechanism of action for 4-(4-Bromophenyl)piperidin-4-ol primarily involves its interaction with enzymes such as acetylcholinesterase. By binding to the active site of this enzyme, it forms a stable complex that inhibits its activity, thus affecting neurotransmission pathways associated with cholinergic signaling.
Relevant data includes melting point, boiling point, and spectral data (NMR, IR) that characterize its physical state and confirm its structure .
4-(4-Bromophenyl)piperidin-4-ol has several applications in scientific research:
4-(4-Bromophenyl)piperidin-4-ol represents a strategically substituted piperidine derivative featuring a brominated aryl group at the C4 position, coincident with a hydroxyl group on the same saturated carbon. This structural motif confers significant three-dimensionality and polarity, making it a valuable synthon for complex molecule synthesis. Its tetrahedral C4 carbon creates a sterically congested environment, influencing both its reactivity and intermolecular interactions. The bromophenyl moiety provides a versatile handle for further synthetic elaboration via cross-coupling reactions, while the piperidine nitrogen offers basicity and hydrogen-bonding capability. This combination of features establishes it as a privileged scaffold in medicinal and agrochemical research [5] [6].
The systematic IUPAC name for this compound is 4-(4-bromophenyl)piperidin-4-ol, unambiguously defining its structure: a piperidine ring where the 4-position is substituted with both a hydroxyl group and a 4-bromophenyl group. Its molecular formula is C₁₁H₁₄BrNO, corresponding to a molecular weight of 256.14 g/mol for the free base [1] [6] [7].
Structural Characteristics:The molecule comprises a central piperidine ring adopting a chair conformation. The C4 carbon is tertiary, bonded to the hydroxyl group (-OH) and the 4-bromophenyl ring. The phenyl ring is directly attached, creating a sterically constrained structure. The bromine atom occupies the para position on the phenyl ring. Key bond parameters inferred from crystallographic studies of closely related 4-aryl-4-hydroxypiperidines include C4-C(aryl) bond lengths approximating 1.54 Å and C4-O bond lengths near 1.42 Å, consistent with standard C-C and C-O single bonds. The C4 carbon exhibits tetrahedral geometry [4] [6].
Representational Notations:
OC1(CCNCC1)c2ccc(Br)cc2
(Canonical) [6] InChI=1S/C11H14BrNO/c12-10-3-1-9(2-4-10)11(14)5-7-13-8-6-11/h1-4,13-14H,5-8H2
[7] QNLXJYQUWCNYBH-UHFFFAOYSA-N
[6] Table 1: Core Chemical Identifiers of 4-(4-Bromophenyl)piperidin-4-ol
Property | Value |
---|---|
Systematic IUPAC Name | 4-(4-Bromophenyl)piperidin-4-ol |
Molecular Formula | C₁₁H₁₄BrNO |
Molecular Weight (Freebase) | 256.14 g/mol |
Canonical SMILES | OC1(CCNCC1)c2ccc(Br)cc2 |
InChIKey | QNLXJYQUWCNYBH-UHFFFAOYSA-N |
This compound is recognized under numerous synonyms across chemical literature and commercial catalogs. The primary CAS Registry Number assigned to the free base is 57988-58-6. Its hydrochloride salt has a distinct CAS number: 213480-97-8 [2] [3] [6].
Common Synonyms:4-(4-Bromophenyl)-4-hydroxypiperidine, 4-(4-Bromophenyl)-4-piperidinol, 4-Hydroxy-4-(4-bromophenyl)piperidine, 4-(p-Bromophenyl)-4-hydroxypiperidine, 4-(4-Bromophenyl)-4-piperidinyl alcohol.
Key Registry Identifiers:
Table 2: Synonyms and Registry Identifiers
Registry Type | Identifier | Associated Name/Form |
---|---|---|
CAS Number | 57988-58-6 | Freebase (Primary) |
CAS Number | 213480-97-8 | Hydrochloride Salt |
EINECS | 261-065-0 | Freebase |
PubChem CID | 93911 | Freebase |
Common Synonyms | Multiple | 4-(4-Bromophenyl)-4-piperidinol, etc. |
Although the exact date and original publication detailing the first synthesis of 4-(4-bromophenyl)piperidin-4-ol are not explicitly defined within the provided search results, its prominence as a research chemical and commercial building block suggests development likely occurred during the latter half of the 20th century, coinciding with increased exploration of substituted piperidines for pharmaceutical applications. The synthesis typically involves a Grignard reaction between ethyl N-Boc-4-piperidone and 4-bromophenylmagnesium bromide, followed by acidic deprotection, or via direct nucleophilic addition of the aryl bromide derivative to a 4-piperidone precursor under organometallic catalysis [6] [7]. Its emergence correlates with the broader utilization of 4-aryl-4-hydroxypiperidines as intermediates for neurologically active compounds and other therapeutic agents. Commercial availability, noted by suppliers like Sigma-Aldrich, further underscores its established role in synthetic chemistry, likely dating back several decades, with significant research interest solidifying in the 1970s-1990s period [6].
The 4-(4-Bromophenyl)piperidin-4-ol scaffold serves as a critical pharmacophore and synthetic precursor in designing multi-target therapeutic agents, particularly for complex neurodegenerative disorders like Alzheimer's Disease (AD). Its significance stems from several key attributes:
Multifactorial Biological Activity: Derivatives based on this core structure demonstrate concurrent inhibition of key AD targets. Notably, specific analogs (e.g., compounds designated AB11 and AB14) exhibit potent inhibition of acetylcholinesterase (AChE) with IC₅₀ values of 0.029 µM and 0.038 µM, respectively, rivalling or exceeding approved drugs like donepezil. These compounds also function as effective antioxidants (AB11 IC₅₀ = 26.38 µM; AB14 IC₅₀ = 23.99 µM in DPPH radical scavenging assays), mitigating oxidative stress—a hallmark of AD pathology. Furthermore, AB11 demonstrates moderate inhibition of amyloid-beta (Aβ) aggregation (43.25% at 500 µM) and disrupts pre-formed Aβ fibrils. Selectivity for monoamine oxidase B (MAO-B) over MAO-A is observed (AB11 MAO-B IC₅₀ = 866 µM; AB14 MAO-B IC₅₀ = 763 µM), suggesting potential to regulate neurotransmitter levels and neuronal protection [5].
Molecular Basis for Multi-Target Action: Molecular docking studies reveal that derivatives like AB11 bind effectively to both the catalytic anionic site (CAS) and peripheral anionic site (PAS) of human AChE, crucial for blocking substrate hydrolysis and preventing Aβ aggregation induced by AChE-PAS interaction. The protonated piperidine nitrogen forms crucial cation-π interactions with aromatic residues (e.g., Trp86) in the CAS. The bromophenyl moiety contributes to hydrophobic pocket filling and π-stacking, while the hydroxyl group participates in hydrogen bonding within the active site. Similar interactions are predicted for MAO-B binding, explaining the observed selectivity profile [5].
Structural Versatility for Optimization: The presence of the bromine atom offers a strategic site for further chemical modification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling rapid diversification to generate libraries of analogs for Structure-Activity Relationship (SAR) studies. The hydroxyl group can be functionalized (e.g., etherification, esterification), and the piperidine nitrogen can be alkylated or acylated, allowing fine-tuning of physicochemical properties (lipophilicity, solubility, pKa) and potency/selectivity profiles. This versatility makes it a highly adaptable core for lead optimization campaigns targeting various central nervous system (CNS) and non-CNS indications [5] [6].
Demonstrated Pharmacological Effects: Beyond AD-focused multi-target activity, the parent compound 4-(4-Bromophenyl)piperidin-4-ol itself exhibits antioxidant activity, validated through standard assays. Furthermore, studies in mice using the tail immersion assay have demonstrated analgesic effects, suggesting potential modulation of pain pathways, possibly linked to interactions with opioid or related receptor systems, although the precise mechanism requires further elucidation [6].
Table 3: Key Biological Activities of 4-(4-Bromophenyl)piperidin-4-ol Derivatives
Biological Target | Compound Example | Activity (IC₅₀ or % Inhibition) | Significance |
---|---|---|---|
Acetylcholinesterase (AChE) | AB11 | 0.029 µM | Potent inhibition, superior to reference standards |
Acetylcholinesterase (AChE) | AB14 | 0.038 µM | Potent inhibition |
Antioxidant (DPPH Scavenging) | AB14 | 23.99 µM | Significant radical scavenging capacity |
Antioxidant (DPPH Scavenging) | AB11 | 26.38 µM | Significant radical scavenging capacity |
Amyloid-beta (Aβ) Aggregation | AB11 | 43.25% at 500 µM | Moderate inhibition of pathological fibril formation |
Monoamine Oxidase B (MAO-B) | AB14 | 763 µM | Selective inhibition over MAO-A |
Analgesic (in vivo) | Parent Compound | Significant effect (tail immersion) | Potential for pain management applications |
Table 4: Structural Modifications and Potential of the Core Scaffold
Functional Group | Chemical Modifications Possible | Purpose/Impact |
---|---|---|
C4 Bromine (Aryl) | Cross-coupling (Suzuki, Heck, etc.), Nucleophilic substitution | Introduce diverse aryl, heteroaryl, alkenyl, alkynyl groups |
C4' Hydroxyl (Aliphatic) | Etherification, Esterification, Dehydration (to alkene) | Modulate H-bonding, polarity, steric bulk, metabolic stability |
Piperidine Nitrogen (N) | Alkylation, Acylation, Carbamate formation, Quaternary salt formation | Adjust basicity, lipophilicity, H-bonding, molecular charge |
Piperidine Ring | Ring fusion, Introduction of additional substituents | Conformational constraint, novel interactions with targets |
The compelling biological data, particularly the multi-target anti-AD profile of its derivatives combined with its inherent synthetic flexibility, firmly establish 4-(4-bromophenyl)piperidin-4-ol as a highly promising scaffold in modern medicinal chemistry. Research efforts continue to explore its full potential in developing novel therapeutics, particularly for neurodegenerative diseases where multi-target approaches are increasingly recognized as essential [5].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0